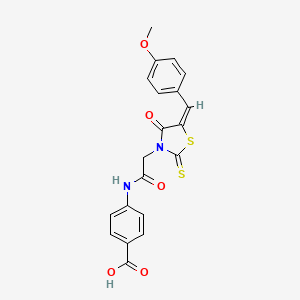![molecular formula C11H15N3O2S3 B2781775 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole CAS No. 1396861-99-6](/img/structure/B2781775.png)
5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole is a useful research compound. Its molecular formula is C11H15N3O2S3 and its molecular weight is 317.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Medicinal Chemistry
Synthesis of Thiazolidin-4-ones : Research on the synthesis of thiazolidin-4-ones under microwave irradiation and conventional conditions has been conducted. These compounds, including those related to the 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole structure, show potential in various applications due to their structural properties (Al-Zaydi, 2010).
Antimicrobial Agents : A study on the synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine derivatives as antipsychotic and anticonvulsant agents indicates the potential medicinal applications of thiazole derivatives (Kaur et al., 2012).
Chemical Synthesis and Structural Analysis
Novel Synthesis Methods : Research has been conducted on the practical preparation of compounds that share a structural similarity with thiazoles, highlighting the methods for synthesizing these compounds for use in various scientific applications, including as building blocks in pharmaceuticals (Tatsuta et al., 1994).
Crystal Structure Determination : The crystal structure of compounds closely related to thiazoles has been determined, providing insight into the molecular configuration and potential reactivity or binding properties of similar compounds (Malinovskii et al., 2000).
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can act as inhibitors of acetolactate synthase (als; ec 2216), also known as acetohydroxyacid synthase (AHAS; EC 2216) . This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By inhibiting this enzyme, the compound disrupts protein synthesis, interferes with DNA synthesis, and hampers cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The compound’s action on the ALS enzyme affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . This disruption leads to a cascade of effects, including the disruption of protein synthesis and DNA synthesis, which in turn affects cell division and growth .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the compound’s action is the disruption of protein and DNA synthesis, which hampers cell division and growth, ultimately leading to cell death . This makes it potentially useful in applications such as antimicrobial, antifungal, and antitumor treatments .
Propiedades
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S3/c1-8-10(7-12-19(15,16)14(2)3)18-11(13-8)9-5-4-6-17-9/h4-6,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURLGWABFJVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
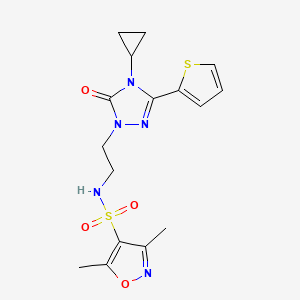
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
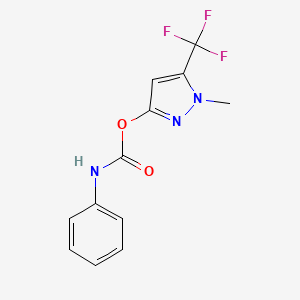

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)
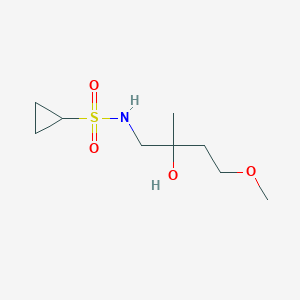
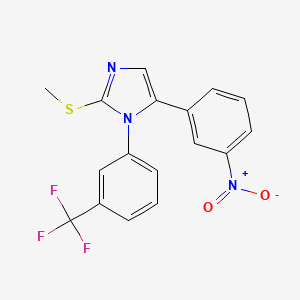
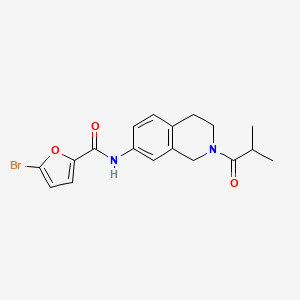
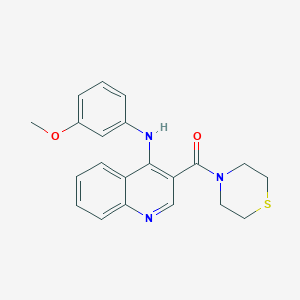
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
